JK-P3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JK-P3は、血管内皮増殖因子受容体2、線維芽細胞増殖因子受容体1、および線維芽細胞増殖因子受容体3を標的とするピラゾール系阻害剤です。 強力な抗血管新生作用で知られており、がん研究および治療における貴重な化合物となっています .

準備方法

合成経路と反応条件: JK-P3は、ピラゾール誘導体を用いた一連の化学反応によって合成されます。主要なステップは以下のとおりです。

- ピラゾールコアの形成。

- さまざまな置換基によるピラゾール環の官能基化。

- ベンザミド部分導入のためのカップリング反応。

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。プロセスには通常、以下が含まれます。

- 高純度試薬の使用。

- 反応温度と時間の制御。

- 再結晶やクロマトグラフィーなどの精製工程 .

反応の種類:

酸化: this compoundは、特にベンザミド部分のメトキシ基で酸化反応を起こす可能性があります。

還元: 化合物は、特定の条件下で還元されて官能基が改変される可能性があります。

置換: this compoundは、特にピラゾール環で置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: ハロゲン化剤や求核剤を含む条件。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化化合物が生成される可能性があります .

4. 科学研究への応用

This compoundは、科学研究で幅広い用途があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 血管内皮増殖因子受容体と線維芽細胞増殖因子受容体が細胞プロセスにおける役割を調査します。

医学: 抗血管新生作用により、がん治療における潜在的な治療的用途を探ります。

科学的研究の応用

Cancer Treatment

JK-P3 is primarily recognized for its anti-cancer properties. It acts as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. The compound has demonstrated significant inhibitory activity against VEGFR2 with an IC50 value of 7.83 μM, alongside notable effects on Fibroblast Growth Factor Receptors 1 and 3 (FGFR1 and FGFR3) with IC50 values of 27 μM and 5.18 μM, respectively . This profile positions this compound as a promising candidate for targeted cancer therapies, particularly in tumors characterized by aberrant angiogenesis.

Cardiovascular Diseases

In addition to its oncological applications, this compound's inhibition of VEGFR2 suggests potential benefits in treating cardiovascular diseases associated with abnormal angiogenesis. By modulating vascular growth and function, this compound could help manage conditions such as diabetic retinopathy or atherosclerosis, where excessive vascular proliferation is detrimental .

In Vitro Studies

In a study examining the efficacy of this compound against various cancer cell lines, researchers found that treatment with this compound resulted in reduced cell viability and induced apoptosis in cells overexpressing VEGFR2. The study highlighted the compound's potential for use in combination therapies to enhance the effectiveness of existing treatments .

Animal Models

Preclinical trials involving animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. These findings support the hypothesis that targeting VEGFR2 with this compound can effectively disrupt tumor vascularization and inhibit tumor growth .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Mechanism of Action | IC50 Values (μM) |

|---|---|---|---|

| Cancer Treatment | Inhibition of VEGFR2 | Blocks angiogenesis | VEGFR2: 7.83 |

| FGFR1: 27 | |||

| FGFR3: 5.18 | |||

| Cardiovascular Diseases | Management of vascular growth | Modulates receptor signaling | Not specified |

作用機序

JK-P3は、血管内皮増殖因子受容体2、線維芽細胞増殖因子受容体1、および線維芽細胞増殖因子受容体3のキナーゼ活性を阻害することでその効果を発揮します。この阻害は、細胞増殖、遊走、および血管新生に関与する下流のシグナル伝達経路の活性化を阻害します。 化合物はこれらの受容体のキナーゼドメインに結合し、それらのリン酸化とそれに続くシグナル伝達をブロックします .

類似の化合物:

スニチニブ: 血管内皮増殖因子受容体と線維芽細胞増殖因子受容体を標的とする別の阻害剤。

ソラフェニブ: 同様の抗血管新生作用を持つマルチキナーゼ阻害剤。

パゾパニブ: 血管内皮増殖因子受容体と線維芽細胞増殖因子受容体を標的とし、がん治療に使用されます。

This compoundの独自性: this compoundは、その標的に対して高い親和性と選択性を提供する、その特異的なピラゾール系構造によってユニークです。 他の阻害剤とは異なり、this compoundは血管内皮増殖因子受容体2の活性化と細胞内シグナル伝達の顕著な阻害を示し、強力な抗血管新生剤となっています .

類似化合物との比較

Sunitinib: Another inhibitor targeting vascular endothelial growth factor receptor and fibroblast growth factor receptor.

Sorafenib: A multi-kinase inhibitor with similar anti-angiogenic properties.

Pazopanib: Targets vascular endothelial growth factor receptor and fibroblast growth factor receptor, used in cancer therapy.

Uniqueness of JK-P3: this compound is unique due to its specific pyrazole-based structure, which provides high affinity and selectivity for its targets. Unlike some other inhibitors, this compound shows pronounced inhibition of vascular endothelial growth factor receptor 2 activation and intracellular signaling, making it a potent anti-angiogenic agent .

生物活性

JK-P3 is a pyrazole-based compound that has garnered attention for its potential as a therapeutic agent targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is vital in various pathological conditions, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by experimental findings and data.

Overview of this compound

Chemical Structure and Design

this compound was designed using de novo structure-based methods to inhibit VEGFR2 kinase activity. It has been shown to bind with high affinity to the ATP-binding pocket of VEGFR2, making it a promising candidate for inhibiting angiogenesis in cancer therapy .

Inhibition of VEGFR2 Activity

this compound selectively inhibits VEGF-A-stimulated VEGFR2 activation and intracellular signaling pathways. In vitro studies indicated that this compound effectively blocked endothelial cell migration and wound closure but did not significantly affect endothelial cell proliferation. This selective inhibition is crucial for targeting angiogenesis without adversely affecting normal endothelial cell functions .

Experimental Findings

The biological activity of this compound has been extensively evaluated through various assays:

- VEGFR2 Kinase Assay : this compound demonstrated significant inhibition of VEGFR2 kinase activity in primary human endothelial cells.

- Cell Migration and Angiogenesis Assays : The compound inhibited both cell migration and angiogenesis, as evidenced by reduced formation of capillary-like structures in Matrigel assays.

- Comparison with Other Compounds : In comparative studies, this compound showed similar or superior binding affinity to VEGFR2 compared to other compounds in the JK-P series, such as JK-P5 .

Data Table: Binding Affinity and Biological Activity

| Compound | Target Kinase | Predicted pK_i | Inhibition of VEGFR2 Activation | Effect on Cell Proliferation |

|---|---|---|---|---|

| This compound | VEGFR2 | -8.0 | Yes | No |

| JK-P5 | VEGFR2 | -8.5 | Yes | No |

| This compound | FGFR1 | -7.0 | No | N/A |

| JK-P5 | FGFR1 | -7.5 | No | N/A |

Case Studies

Case Study 1: Anti-Angiogenic Activity in Cancer Models

In a study evaluating the anti-angiogenic properties of this compound, researchers administered the compound in murine models of breast cancer. The results indicated a significant reduction in tumor-associated angiogenesis, correlating with decreased tumor growth rates. This highlights the potential application of this compound in therapeutic strategies aimed at inhibiting tumor vascularization .

Case Study 2: Comparative Efficacy with Other Inhibitors

A comparative analysis involving multiple VEGFR inhibitors showed that while many compounds affected endothelial proliferation, this compound uniquely inhibited angiogenesis without impacting proliferation rates. This characteristic makes it a candidate for combination therapies where selective targeting of angiogenesis is desired .

特性

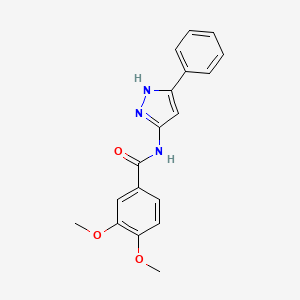

IUPAC Name |

3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZJUVDICQNITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942655-44-9 |

Source

|

| Record name | 942655-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action for JK-P3?

A1: this compound was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that this compound directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, this compound is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.

Q2: What are the potential implications of this compound's inhibition of VEGFR2 for disease treatment?

A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, this compound holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。